![molecular formula C17H19BrN2O4S B2442000 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904097-74-0](/img/structure/B2442000.png)
3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidin-3-yl and pyridine rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo, methoxy, and methylphenylsulfonyl groups, as well as the pyrrolidin-3-yl and pyridine rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . The compound can be used to prepare derivatives that have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . The compound can be used to synthesize derivatives that can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . The compound can be used to synthesize derivatives that can potentially be used in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . The compound can be used to synthesize derivatives that can potentially be used in HIV treatment .
Antioxidant Activity
Indole derivatives have shown antioxidant activity . The compound can be used to synthesize derivatives that can potentially be used as antioxidants .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . The compound can be used to synthesize derivatives that can potentially be used in the treatment of microbial infections .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . The compound can be used to synthesize derivatives that can potentially be used in the treatment of diabetes .
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
3-bromo-2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-5-6-15(23-2)16(10-12)25(21,22)20-9-7-13(11-20)24-17-14(18)4-3-8-19-17/h3-6,8,10,13H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJRBFDJWNGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.